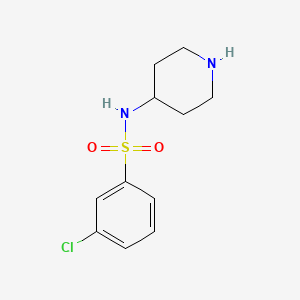![molecular formula C8H11N3O5 B14088046 (4-Azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate](/img/structure/B14088046.png)
(4-Azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is a synthetic carbohydrate derivative. This compound is notable for its unique structural features, which include an anhydro bridge, an acetyl group, and an azido group. These modifications make it a valuable intermediate in the synthesis of various bioactive molecules and oligosaccharides .
準備方法
Synthetic Routes and Reaction Conditions
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose can be synthesized through a multi-step process. One common method involves starting from D-glucal, which undergoes a series of reactions including azidation, acetylation, and cyclization to form the desired compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques .
化学反応の分析
Types of Reactions
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like triphenylphosphine can be used for azido group substitution.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for azido group reduction.
Acetylation: Acetic anhydride in the presence of a base like pyridine is used for acetylation.
Major Products
The major products formed from these reactions include various substituted glucopyranose derivatives, amine derivatives, and deacetylated compounds .
科学的研究の応用
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose has several scientific research applications:
作用機序
The mechanism of action of 1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking studies. The compound can interact with enzymes involved in glycosylation, affecting the synthesis and modification of glycoproteins .
類似化合物との比較
Similar Compounds
1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose: Lacks the acetyl group but shares the anhydro and azido functionalities.
3-O-Acetyl-1,6-anhydro-2-azido-2-deoxy-4TBDMS-beta-D-glucopyranose: Contains an additional TBDMS protecting group.
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-beta-D-glucopyranose: Features a benzyl group instead of an acetyl group.
Uniqueness
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is unique due to its combination of anhydro, acetyl, and azido groups, which provide distinct reactivity and functionality. This makes it particularly valuable in synthetic chemistry and biochemical research .
特性
IUPAC Name |
(4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c1-3(12)15-7-5(10-11-9)8-14-2-4(16-8)6(7)13/h4-8,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQSFTBUIPKTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2OCC(C1O)O2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14087963.png)
![N-[2-(dimethylamino)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B14087981.png)



![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087992.png)


![1-(4-Methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087999.png)

![1-(3-Butoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088026.png)



